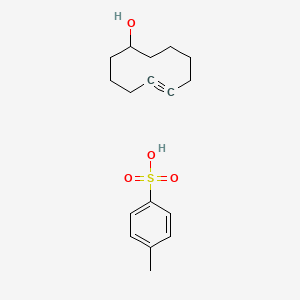
Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of cyclodec-5-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclodec-5-yn-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Formation of cyclodec-5-yn-1-one or cyclodec-5-yn-1-carboxylic acid.
Reduction: Formation of cyclodec-5-en-1-ol or cyclodecanol.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclodec-5-yn-1-ol: A cyclic alkyne with a hydroxyl group, similar to the cyclodec-5-yn-1-ol moiety in the compound.
4-Methylbenzenesulfonic acid: An aromatic sulfonic acid, similar to the 4-methylbenzenesulfonic acid moiety in the compound.
Cyclodec-5-en-1-ol: A cyclic alkene with a hydroxyl group, similar to the reduced form of cyclodec-5-yn-1-ol.
Uniqueness
Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of a cyclic alkyne and an aromatic sulfonic acid in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
25533-78-2 |
|---|---|
Molecular Formula |
C17H24O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H16O.C7H8O3S/c11-10-8-6-4-2-1-3-5-7-9-10;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,2,4-9H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
QZESMHUWOJSAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CCCC#CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















